Ethyl 3-Bromo-5-chloro-4-iodobenzoate
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Overview
Description
Ethyl 3-Bromo-5-chloro-4-iodobenzoate is an organic compound with the molecular formula C9H7BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-5-chloro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 3-Bromo-5-iodobenzoic acid, which is then subjected to esterification to form the ethyl ester derivative. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and ethanol (C2H5OH) for esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-5-chloro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium-based catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl 3-Bromo-5-chloro-4-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-5-chloro-4-iodobenzoate involves its interaction with molecular targets through its functional groups. The halogen atoms and ester group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-iodobenzoate: Similar ester functionality but different halogen substitution pattern.
Uniqueness
The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C9H7BrClIO2 |
---|---|
Molecular Weight |
389.41 g/mol |
IUPAC Name |
ethyl 3-bromo-5-chloro-4-iodobenzoate |
InChI |
InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 |
InChI Key |
DEMCHWKONGNYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)I)Cl |
Origin of Product |
United States |
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